1-Chloro-3-methylidenepentane
CAS No.: 90376-58-2
Cat. No.: VC19252883
Molecular Formula: C6H11Cl
Molecular Weight: 118.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90376-58-2 |
|---|---|
| Molecular Formula | C6H11Cl |
| Molecular Weight | 118.60 g/mol |
| IUPAC Name | 1-chloro-3-methylidenepentane |
| Standard InChI | InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3 |
| Standard InChI Key | NKNHUTQVCNUDBR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=C)CCCl |
Introduction
Physicochemical Properties
The compound’s properties are inferred from its molecular structure and analogs:
The methylidene group reduces symmetry, potentially lowering melting points compared to saturated analogs. The chlorine atom enhances polarity, increasing solubility in polar aprotic solvents.
Reactivity and Applications
Nucleophilic Substitution
The primary chloride site facilitates SN2 reactions. For example, reaction with sodium hydroxide could yield 3-methylidenepentan-1-ol:
Steric hindrance from the methylidene group may slow kinetics compared to linear alkyl chlorides .
Electrophilic Addition
The double bond can undergo hydrohalogenation. For instance, HCl addition would produce 1,3-dichloropentane:
Regioselectivity may follow Markovnikov’s rule, placing the chlorine on the more substituted carbon .
Polymerization
The methylidene group could participate in radical polymerization, forming polyolefins. Such materials might exhibit unique thermal stability due to chlorine content .
Pharmaceutical Intermediates
Chlorinated alkenes are precursors in drug synthesis. For example, 1-chloro-3-methylidenepentane might alkylate amines or undergo cross-coupling reactions to form bioactive molecules .
Comparative Analysis with Analogous Compounds
The table below contrasts 1-chloro-3-methylidenepentane with structurally related chlorinated alkanes:
| Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity Differences |
|---|---|---|---|
| 1-Chloropentane | C₅H₁₁Cl | 108 | Lacks unsaturation; slower SN2 rates |
| 3-Chloropentane | C₅H₁₁Cl | 117 | Secondary chloride; favors SN1 |
| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 58–59 (120 mmHg) | Conjugated diene; enhanced addition |
| 1-Chloroheptane | C₇H₁₅Cl | 160 | Longer chain; higher lipophilicity |
The methylidene group in 1-chloro-3-methylidenepentane distinguishes it through conjugation effects, altering electronic density and steric profiles compared to saturated analogs .
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